molecular formula C23H31N3OSi B13989662 1-(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine

1-(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine

Cat. No.: B13989662
M. Wt: 393.6 g/mol
InChI Key: AGUSPXRQBHSWHU-UHFFFAOYSA-N
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Description

1-(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine is a complex organic compound that features a pyrazole ring substituted with a tert-butyldiphenylsilyl group and a methylamine moiety

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be derived from hydrazine and a suitable diketone.

    tert-Butyldiphenylsilyl Protection: The hydroxyl group on the pyrazole ring is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.

    Methylation: The pyrazole ring is then methylated using methyl iodide and a strong base like sodium hydride.

    Formation of the Methylamine Moiety:

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new silyl-protected derivatives or functionalized pyrazoles.

Scientific Research Applications

1-(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, offering versatility in functional group transformations.

    Biological Studies: It can be used in studies to understand the interaction of pyrazole derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the tert-butyldiphenylsilyl group provides steric protection and lipophilicity, enhancing membrane permeability.

Comparison with Similar Compounds

    1-(5-Hydroxymethyl-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine: Lacks the tert-butyldiphenylsilyl protection, making it more reactive but less stable.

    1-(5-(((tert-Butyldimethylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine: Uses tert-butyldimethylsilyl instead of tert-butyldiphenylsilyl, offering different steric and electronic properties.

Uniqueness: 1-(5-(((tert-Butyldiphenylsilyl)oxy)methyl)-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine is unique due to the presence of the bulky tert-butyldiphenylsilyl group, which provides enhanced stability and lipophilicity compared to other silyl-protected pyrazoles. This makes it particularly useful in applications requiring robust protection and membrane permeability.

Properties

Molecular Formula

C23H31N3OSi

Molecular Weight

393.6 g/mol

IUPAC Name

1-[5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-methylpyrazol-3-yl]-N-methylmethanamine

InChI

InChI=1S/C23H31N3OSi/c1-23(2,3)28(21-12-8-6-9-13-21,22-14-10-7-11-15-22)27-18-20-16-19(17-24-4)25-26(20)5/h6-16,24H,17-18H2,1-5H3

InChI Key

AGUSPXRQBHSWHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=NN3C)CNC

Origin of Product

United States

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